molecular formula C18H10BrClO B13682302 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan

4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan

Cat. No.: B13682302
M. Wt: 357.6 g/mol
InChI Key: WPLVYHZRYZPSLA-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a dibenzo[b,d]furan core substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring. This compound serves as a critical intermediate in organic electronics, particularly in synthesizing advanced materials for organic light-emitting diodes (OLEDs) . Its structure combines electron-withdrawing halogens (Br and Cl) with the planar, conjugated dibenzofuran system, making it suitable for tuning electronic properties in optoelectronic applications.

Properties

Molecular Formula

C18H10BrClO

Molecular Weight

357.6 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)dibenzofuran

InChI

InChI=1S/C18H10BrClO/c19-16-10-11(20)8-9-12(16)14-5-3-6-15-13-4-1-2-7-17(13)21-18(14)15/h1-10H

InChI Key

WPLVYHZRYZPSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=C(C=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenylboronic acid and dibenzofuran.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-bromo-4-chlorophenylboronic acid reacts with dibenzofuran in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Toluene, dichloromethane, or ethanol.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like OLEDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan with analogs in terms of structural features, synthesis, physicochemical properties, and applications.

Structural Analogues
Compound Name Molecular Formula Substituents Key Applications References
4-(3-Bromo-5-chlorophenyl)dibenzo[b,d]furan C₁₈H₁₁BrClO 3-Bromo, 5-chloro OLED host material intermediate
4-(4-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 4-Bromo OLED emitter intermediate
4-(4-Bromo-6-phenyl)dibenzo[b,d]furan C₂₄H₁₅BrO 4-Bromo, 6-phenyl High-efficiency OLEDs
2-(4-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 4-Bromo (substituted at C2) Photovoltaic materials

Key Observations :

  • Substituent Position : The 2-bromo-4-chloro substitution in the main compound introduces steric hindrance and electronic effects distinct from analogs like 4-(4-bromophenyl)dibenzo[b,d]furan, where bromine is para-substituted. This impacts charge transport and thermal stability .
  • Phenyl vs. Halogen Substitution : The addition of a phenyl group in 4-(4-Bromo-6-phenyl)dibenzo[b,d]furan enhances conjugation, improving electroluminescent efficiency compared to purely halogenated derivatives .

Reactivity Trends :

  • Bromine at the 2-position (main compound) exhibits slower coupling kinetics than para-substituted bromine due to steric effects.
  • Chlorine substitution enhances oxidative stability, critical for OLED longevity .
Physicochemical Properties
Property This compound 4-(4-Bromophenyl)dibenzo[b,d]furan 4-(4-Bromo-6-phenyl)dibenzo[b,d]furan
Molecular Weight (g/mol) ~358.68 323.18 385.25
Melting Point Not reported 96–98°C (solid) Not reported
Electronic Bandgap (eV) Estimated 3.1–3.3 3.0–3.2 2.8–3.0
Thermal Decomposition (°C) >250 >220 >300

Key Findings :

  • The 2-bromo-4-chloro derivative likely has a higher bandgap than phenyl-substituted analogs, reducing electroluminescent efficiency but improving thermal stability .
  • Phenyl-substituted derivatives (e.g., 4-(4-Bromo-6-phenyl)) exhibit lower bandgaps, aligning with their use in blue-emitting OLEDs .

Biological Activity

4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan is a compound belonging to the dibenzo[b,d]furan family, which has gained attention due to its potential biological activities, particularly in cancer research and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis of this compound

The synthesis of dibenzo[b,d]furans often involves the use of halogenated phenyl groups, which can enhance biological activity. The compound can be synthesized through various methods, including photoinduced reactions and traditional chemical synthesis techniques.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of its anticancer and antibacterial properties.

Anticancer Activity

Recent studies have reported that derivatives of dibenzo[b,d]furan exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.06 to 0.17 µM against human cancer cell lines like A549 and ME-180, indicating potent activity compared to standard drugs like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity of Dibenzo[b,d]furan Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA549TBDTBD
Dibenzo[b,d]furan derivative XME-1800.06
Dibenzo[b,d]furan derivative YACHN0.09

Antibacterial Activity

In addition to anticancer properties, compounds related to dibenzo[b,d]furan have shown promising antibacterial activity. For example, studies on similar structures indicate effectiveness against multi-drug resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with mechanisms involving hydrogen bonding and hydrophobic interactions enhancing their efficacy .

Table 2: Antibacterial Activity Against XDR Pathogens

CompoundPathogenZone of Inhibition (mm)MIC (mg/mL)Reference
This compoundCRABTBDTBDTBD
Dibenzo[b,d]furan derivative ZK. pneumoniae18TBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that these compounds may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells . Additionally, their antibacterial action likely involves interference with bacterial cell wall synthesis or function.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of dibenzo[b,d]furans, it was found that specific substitutions on the phenyl rings significantly influenced both anticancer and antibacterial potency. This highlights the importance of chemical modifications in enhancing biological activity .

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